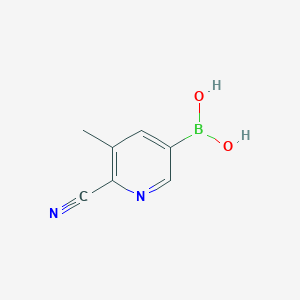

(6-Cyano-5-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-cyano-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMAHEXPRPFGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C#N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

This method involves the reaction of a halogenated pyridine precursor (e.g., 3-bromo-5-methyl-6-cyanopyridine) with an organometallic reagent (e.g., n-BuLi or i-PrMgCl) to generate a pyridinyl-metal intermediate, which is subsequently quenched with a trialkyl borate.

Example Protocol:

Key Data:

Selectivity Challenges

The electron-withdrawing cyano group (−CN) at the 6-position and methyl group (−CH₃) at the 5-position influence regioselectivity during halogen-metal exchange. Steric hindrance from the methyl group can reduce yields unless low temperatures (−78°C) and slow reagent addition are employed.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Tetraalkoxydiboron

This method utilizes a halopyridine (e.g., 3-iodo-5-methyl-6-cyanopyridine) and bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Example Protocol:

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times (e.g., 30 minutes at 110°C) while maintaining yields >80%. This approach is favored for scale-up due to improved efficiency.

Directed Ortho-Metalation (DoM)

Methodology

Directed ortho-metalation leverages a directing group (e.g., −CN) on the pyridine ring to facilitate regioselective borylation.

Example Protocol:

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogen-Metal Exchange | High regioselectivity | Sensitive to moisture/air |

| Suzuki Coupling | Scalable, mild conditions | Requires expensive catalysts |

| Directed Metalation | No pre-halogenation needed | Low yields for bulky groups |

Industrial-Scale Production Insights

Industrial protocols often employ continuous flow reactors to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Common Reagents and Conditions

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethylformamide, tetrahydrofuran, ethanol.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Chan-Lam Coupling: Formation of aryl amines or aryl ethers.

Oxidation: Formation of boronic esters or anhydrides.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(6-Cyano-5-methylpyridin-3-yl)boronic acid is primarily used as a building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Reaction Mechanisms

The mechanism of action involves the formation of reversible covalent bonds with biological targets, allowing it to interact with diols and other nucleophiles. This property is particularly useful in designing enzyme inhibitors and bioactive molecules.

Biological Applications

Drug Development

Research has indicated that this compound can be utilized in the development of boron-containing drugs. Its ability to form stable complexes with biological molecules makes it a candidate for designing protease inhibitors and anticancer agents. Studies have shown that compounds containing this structure exhibit antiproliferative activity against various cancer cell lines, including prostate cancer cells .

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of boronic acids on prostate cancer cell lines, this compound derivatives demonstrated significant activity. The results highlighted the importance of specific substitutions on the pyridine ring in enhancing biological activity. For instance, variations in substituents influenced the selectivity and potency against cancer cell lines, providing insights into structure-activity relationships .

Industrial Applications

Material Science

The unique chemical properties of this compound make it suitable for producing advanced materials such as polymers and sensors. Its ability to form strong covalent bonds facilitates the development of materials with tailored properties for specific applications.

Table 1: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Suzuki-Miyaura coupling |

| Drug Development | Potential use in anticancer agents and protease inhibitors | Antiproliferative activity against cancer |

| Material Science | Production of polymers and sensors | Advanced materials development |

Mechanism of Action

The mechanism of action of (6-Cyano-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The cyano and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridine ring significantly influence the physicochemical behavior of boronic acids. Key analogs and their properties are summarized below:

*Calculated based on formula C₇H₇BN₂O₂.

†Estimated based on electron-withdrawing effects of -CN compared to analogs .

Key Observations :

Sensing and Molecular Recognition

Boronic acids bind diols, enabling sugar sensing:

- This compound’s lowered pKa could enhance fructose binding at neutral pH, similar to Wulff-type boronic acids used in ionophoric cholate complexes .

- Boronic acid-modified polymers (e.g., poly-3-thienylboronic acid) detect saccharides via conductivity changes, with electron-withdrawing groups improving response kinetics .

Biological Activity

(6-Cyano-5-methylpyridin-3-yl)boronic acid is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and a boronic acid functional group. The presence of these functional groups contributes to its reactivity and potential biological activity.

- Molecular Formula : CHBNO

- Molecular Weight : Approximately 165.95 g/mol

Antimicrobial Properties

Research has indicated that boronic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid | E. coli | 50 mg/mL |

| Various derivatives | S. aureus | Moderate activity |

| Other derivatives | P. aeruginosa | Variable activity |

These findings suggest that modifications in the structure of boronic acids can significantly influence their antibacterial efficacy, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

Boronic acids are known to inhibit proteasomes and certain enzymes, which positions them as potential therapeutic agents in treating diseases such as cancer. The mechanism often involves the reversible covalent bonding of the boronic acid to the active site of target enzymes, disrupting their function.

For example, this compound has been explored for its ability to inhibit Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers. The structural modifications in this compound may enhance its binding affinity and metabolic stability, making it a candidate for further drug development .

Case Studies

- Study on Antibacterial Activity : A comparative analysis of various pyridine-based boronic acids revealed that those with cyano substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This study utilized the agar-well diffusion method to assess the effectiveness of these compounds .

- Inhibition of Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By forming reversible covalent bonds with target enzymes, it disrupts their normal function.

- Antimicrobial Action : The compound's ability to interfere with bacterial cell wall synthesis or function may contribute to its antimicrobial efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (6-Cyano-5-methylpyridin-3-yl)boronic acid, and what challenges arise during purification?

The synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Miyaura borylation) or directed ortho-metalation. However, boronic acids are prone to protodeboronation and require inert conditions. Purification is challenging due to their hygroscopic nature and propensity to form boroxines (cyclic trimers) via dehydration. To mitigate this, intermediates are often synthesized as protected esters (e.g., pinacol boronic esters) and later hydrolyzed. For example, highlights the use of prodrug strategies to stabilize boronic acids during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of techniques:

- NMR Spectroscopy : B NMR identifies boronic acid peaks (~30 ppm for free acids; ~20 ppm for esters) .

- Mass Spectrometry : MALDI-MS or LC-MS/MS is used, but boroxine formation can complicate analysis. Derivatization with diols (e.g., mannitol) stabilizes the compound for accurate detection .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways (e.g., boroxine formation at ~150–200°C) .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- pH Control : Boronic acids form reversible esters with diols under neutral/alkaline conditions. Buffers at pH 8–9 enhance stability but may alter reactivity .

- Co-solvents : Use DMSO or ethanol (10–20%) to reduce water activity and suppress hydrolysis.

- Protection/Deprotection : Temporarily convert the boronic acid to a pinacol ester, which is hydrolyzed in situ during experiments .

Q. How does the cyano substituent influence the reactivity and biological activity of this compound compared to other pyridinylboronic acids?

The electron-withdrawing cyano group at the 6-position:

- Enhances Electrophilicity : Increases Lewis acidity of boron, improving diol-binding affinity (e.g., for glycoprotein targeting) .

- Modulates Lipophilicity : The CN group reduces logP, potentially improving solubility but altering membrane permeability. Comparative studies with analogs (e.g., 5-methylpyridin-3-ylboronic acid) are essential to isolate substituent effects .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and how are contradictions in activity data resolved?

- Cell Lines : Glioblastoma (U87-MG) and triple-negative breast cancer (MDA-MB-231) models are common for boronic acid testing due to proteasome inhibition mechanisms .

- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum proteins binding boron). Validate using orthogonal assays (e.g., caspase-3 activation vs. MTT) and control for boroxine contamination via HPLC .

Q. Can this compound act as a fluorescent probe or biosensor component?

Yes, its boronic acid moiety binds diols (e.g., glycans on cell surfaces), enabling applications in:

Q. What computational approaches predict the mutagenic potential or off-target interactions of this compound?

- QSAR Models : Train on datasets of boronic acid toxicity (e.g., Ames test results) to predict mutagenicity .

- Docking Studies : Simulate binding to off-targets like serine proteases or β-lactamases, which share catalytic serine residues with proteasomes .

Methodological Challenges

Q. How are trace impurities (e.g., boroxines) quantified in this compound batches?

Q. What precautions are necessary when handling this compound under high-temperature conditions (e.g., polymerization studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.